Sodium Clofibrate Exhibits Attenuated Mitochondrial Respiratory Chain Inhibition Compared to Ethyl Clofibrate
In isolated mitochondrial preparations, ethyl clofibrate was more potent than sodium clofibrate in inhibiting State 3 respiration. The magnitude of inhibition for NAD⁺‑linked substrates exceeded that for succinate, which exceeded that for ascorbate, but the ethyl derivative produced greater inhibition across all substrate types [1]. This indicates that sodium clofibrate has a reduced propensity to interfere with mitochondrial oxidative phosphorylation.
| Evidence Dimension | Inhibition of State 3 respiration in isolated mitochondria |
|---|---|
| Target Compound Data | Sodium clofibrate inhibited State 3 respiration (specific % inhibition not reported; inferior to ethyl clofibrate). |
| Comparator Or Baseline | Ethyl clofibrate exhibited greater inhibition of State 3 respiration under identical conditions. |
| Quantified Difference | Ethyl clofibrate is more potent; exact fold difference not available from published abstract. |
| Conditions | Isolated mitochondrial system; substrate rank order: NAD⁺‑linked substrates > succinate > ascorbate. |
Why This Matters
Researchers interested in fibrate‑induced mitochondrial toxicity should note that sodium clofibrate may produce milder mitochondrial effects, which is relevant when comparing studies conducted with different salt forms.
- [1] Cederbaum AI, Rubin E. Effects of clofibrate on mitochondrial function. Biochem Pharmacol. 1974;23(14):1985-1996. View Source
